3-(2-Acetamidoethylamino)benzoic acid
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Overview
Description
3-(2-Acetamidoethylamino)benzoic acid is an organic compound that belongs to the class of benzoic acids It contains a benzene ring with a carboxyl group and an acetamidoethylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Acetamidoethylamino)benzoic acid can be achieved through several methods. One common approach involves the reaction of 3-nitrobenzoic acid with 2-acetamidoethylamine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Another method involves the use of Grignard reagents, which are organometallic compounds that facilitate the formation of carbon-carbon bonds .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Acetamidoethylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a catalyst, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
3-(2-Acetamidoethylamino)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Acetamidoethylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Para-aminobenzoic acid (PABA): Similar in structure but with different functional groups, PABA is used in the synthesis of folate and has applications in medicine and cosmetics.
3-Acetoxy-2-methylbenzoic acid: Another benzoic acid derivative with distinct properties and applications.
Uniqueness
3-(2-Acetamidoethylamino)benzoic acid is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(2-acetamidoethylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-8(14)12-5-6-13-10-4-2-3-9(7-10)11(15)16/h2-4,7,13H,5-6H2,1H3,(H,12,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWMJYOWMTWAJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC1=CC=CC(=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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